1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and an imidazolyl ethyl thiourea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(1H-imidazol-4-yl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and thiourea groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-imidazol-1-ylphenyl)imidazole
- 1,4-bis(1H-imidazol-1-yl)benzene
- 2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside
Comparison: Compared to these similar compounds, 1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is unique due to the presence of the chloro and methoxy groups on the phenyl ring, as well as the thiourea linkage. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H15ClN4OS |
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Molecular Weight |
310.80 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea |
InChI |
InChI=1S/C13H15ClN4OS/c1-19-12-3-2-9(14)6-11(12)18-13(20)16-5-4-10-7-15-8-17-10/h2-3,6-8H,4-5H2,1H3,(H,15,17)(H2,16,18,20) |
InChI Key |
GKQORAGEWNYYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CN=CN2 |
Origin of Product |
United States |
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